[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
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Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate: is a complex organic compound that features a unique combination of furan, oxazole, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus binds with high affinity to multiple receptors, making it a valuable scaffold for developing new useful derivatives .
Furan-containing Compounds
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. Compounds containing a furan ring have diverse biological activities. The specific biological activity can vary greatly depending on the structure of the compound and the functional groups attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Oxazole Ring Formation: The oxazole ring is often formed via the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions.
Coupling Reactions: The final step involves coupling the furan, oxazole, and indole intermediates using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, oxazole, and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties.
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate: Similar structure but with a different position of the carboxylate group.
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-pyrrole-3-carboxylate: Contains a pyrrole ring instead of an indole ring.
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-benzimidazole-3-carboxylate: Features a benzimidazole ring instead of an indole ring.
Uniqueness
- The unique combination of furan, oxazole, and indole rings in [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate provides it with distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(13-9-18-14-5-2-1-4-12(13)14)22-10-11-8-16(23-19-11)15-6-3-7-21-15/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALMOYAXCBNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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